

Application Notes and Protocols: Calcium Metaborate in Flame Retardant Formulations

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Compound of Interest

Compound Name:	CALCIUM METABORATE POWDER TECHNICAL
CAS No.:	13477-26-4
Cat. No.:	B1143603

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Introduction

Calcium metaborate ($\text{Ca}(\text{BO}_2)_2$) is an inorganic salt that has garnered significant attention as a halogen-free flame retardant and smoke suppressant in polymer formulations. Its efficacy stems from a multi-modal mechanism of action that favorably alters the combustion behavior of the host polymer. Unlike halogenated flame retardants, which can release corrosive and toxic gases upon burning, borates like calcium metaborate offer a more environmentally benign profile.^{[1][2]} They function in both the condensed (solid) and gas phases of a fire, promoting char formation, releasing cooling water vapor, and forming a protective glassy layer.^{[3][4][5]} This comprehensive guide provides researchers, scientists, and formulation chemists with a detailed understanding of calcium metaborate's mechanism, its synergistic interactions, and practical protocols for its application and evaluation in various polymer systems.

Mechanism of Action: A Multi-Pronged Approach

The flame retardant efficacy of calcium metaborate is not attributed to a single process but rather a combination of physical and chemical actions that interrupt the self-sustaining cycle of

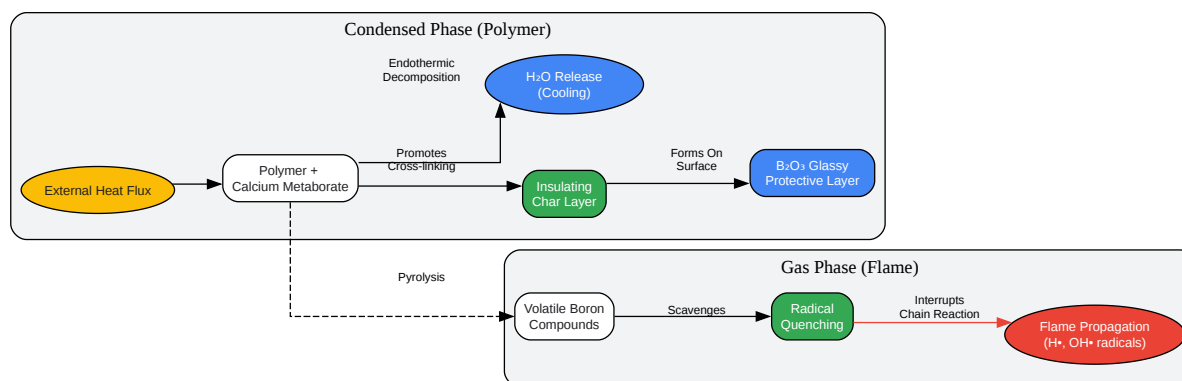
combustion.

Condensed Phase Action:

- **Promotion of Char Formation:** Upon heating, calcium metaborate can act as a fluxing agent, melting and flowing over the polymer surface. This promotes the cross-linking of degrading polymer chains, leading to the formation of a stable, insulating carbonaceous char.[3] This char layer acts as a physical barrier, limiting the heat transfer from the flame to the underlying polymer and restricting the escape of flammable volatile gases.[5]
- **Endothermic Decomposition:** Hydrated forms of calcium metaborate release water molecules in an endothermic process.[3][4] This has a dual effect: the process absorbs heat energy from the polymer, cooling it below its ignition temperature, and the released water vapor dilutes the concentration of flammable gases and oxygen at the combustion front.[4][6]
- **Formation of a Glassy Layer:** At higher temperatures, the boron component forms a glassy layer of boric oxide (B_2O_3) on the char surface.[7] This vitreous layer further insulates the polymer, prevents oxygen from reaching the fuel source, and can trap combustible gases.[8]

Gas Phase Action:

- **Inhibition of Combustion Radicals:** Volatile boron-containing species can be released into the flame, where they act as radical scavengers. They interrupt the high-energy chain reactions involving free radicals (like $H\cdot$ and $OH\cdot$) that propagate the flame, effectively "poisoning" the fire.[9]



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Caption: Mechanism of Calcium Metaborate Flame Retardancy.

Synergistic Formulations

Calcium metaborate is often used as a synergist, where its combination with other flame retardants produces an effect greater than the sum of the individual components. This allows for lower total flame retardant loadings, which can better preserve the mechanical properties of the polymer.

- With Metal Hydroxides (ATH & MDH): Calcium metaborate works effectively with aluminum trihydrate (ATH) and magnesium hydroxide (MDH).[4][6] While ATH and MDH release large quantities of water for cooling, calcium metaborate helps to stabilize the resulting char layer, making it more robust and less prone to cracking. This synergy is particularly valuable in halogen-free polyolefin-based wire and cable applications.[10][11]
- With Halogenated Compounds & Antimony Trioxide: In polymers like PVC, which inherently contain chlorine, calcium metaborate can be used in conjunction with antimony trioxide

(Sb₂O₃).^[12] The borate can enhance char formation and reduce smoke, while the classic Cl-Sb synergy acts in the gas phase to quench the flame.^[12] This can help reduce the required amount of Sb₂O₃, which is a desirable goal due to cost and regulatory scrutiny.

- **With Phosphorus-Based Flame Retardants:** There is evidence of synergy between borates and phosphorus-based flame retardants like ammonium polyphosphate (APP).^{[4][7]} APP is a potent charring agent, and the addition of calcium metaborate can create a more thermally stable and cohesive char structure.^[7] A study on epoxy/glass fiber composites showed a synergistic effect when combining 1 vol% calcium borate with 4 vol% APP, resulting in higher char production.^[7]

Application in Polymer Systems

Polyvinyl Chloride (PVC)

Flexible PVC is widely used in wire insulation, cables, and flooring, where flame retardancy is critical. Calcium metaborate can be incorporated to improve fire performance and suppress the dense, corrosive smoke characteristic of burning PVC.

Typical Starting Formulation (Flexible PVC for Wire Insulation):

Component	Loading (phr)	Function
PVC Resin (K-value 67-70)	100	Polymer Matrix
Plasticizer (e.g., DINP)	40 - 60	Flexibility
Calcium Carbonate (coated)	20 - 50	Filler, Cost Reduction
Calcium Metaborate	5 - 15	Flame Retardant, Smoke Suppressant
Antimony Trioxide	2 - 5	Synergist
Ca/Zn Heat Stabilizer	3 - 5	Prevents Thermal Degradation
Lubricants (e.g., CaSt)	1 - 2	Processing Aid

Polyolefins (PE, PP)

Polyolefins are highly combustible and produce flaming drips, which can spread fire.[13] High loadings of metal hydroxides (ATH, MDH) are typically required. Calcium metaborate can be used as a partial replacement or synergist to improve char integrity and reduce total filler loading.[10][11]

Typical Starting Formulation (Halogen-Free PP):

Component	Loading (wt%)	Function
Polypropylene (Copolymer)	35 - 50	Polymer Matrix
Magnesium Hydroxide (MDH)	40 - 60	Primary Flame Retardant
Calcium Metaborate	5 - 15	Synergist, Char Promoter
Maleic Anhydride-grafted PP	2 - 5	Coupling Agent
Antioxidant Package	0.5 - 1	Thermal Stability

Experimental Protocols

Protocol: Formulation and Compounding via Twin-Screw Extrusion

This protocol describes a standard method for preparing flame-retardant polymer composites in a laboratory setting.

Objective: To achieve homogeneous dispersion of calcium metaborate and other additives within a polymer matrix.

Materials & Equipment:

- Polymer resin (e.g., PP pellets, PVC powder)
- Calcium metaborate powder
- Other additives (stabilizers, fillers, synergists)
- Gravimetric blender or tumble mixer

- Co-rotating twin-screw extruder
- Water bath and pelletizer
- Drying oven
- Injection molding machine or compression press for test specimen preparation

Procedure:

- Pre-Drying: Dry the polymer resin and any moisture-sensitive additives (including calcium metaborate) as per supplier recommendations (e.g., 80°C for 4 hours in a dehumidifying oven) to prevent hydrolysis during processing.
- Pre-Mixing: Accurately weigh all components. Combine them in a bag and tumble mix for 15-20 minutes or use a gravimetric blender to ensure a consistent feed. For PVC, a high-speed mixer is often used to create a dry blend.[\[14\]](#)
- Extruder Setup: Set the temperature profile for the extruder zones appropriate for the polymer being processed. A typical profile for polypropylene would be:
 - Zone 1 (Feed): 160°C
 - Zones 2-4 (Melting): 170-180°C
 - Zones 5-7 (Mixing): 185-190°C
 - Die: 180°C
- Compounding: Start the extruder at a low screw speed (e.g., 100 rpm). Introduce the pre-mixed blend into the feed throat using a gravimetric feeder at a controlled rate.
- Extrusion & Pelletizing: The molten polymer strand exits the die and is cooled in a water bath before being cut into pellets by a pelletizer.
- Post-Drying: Dry the compounded pellets (e.g., 80°C for 2-4 hours) to remove surface moisture before molding.

- Specimen Preparation: Use an injection molding machine or compression press to create standardized test specimens (e.g., bars for UL 94 and LOI, plaques for Cone Calorimeter) according to ASTM or ISO standards.

Caption: Workflow for Compounding and Specimen Preparation.

Protocol: Flame Retardancy Performance Evaluation

Objective: To quantify the flame retardant performance of the formulated composites using standard industry tests.

A. Limiting Oxygen Index (LOI) Test

- Standard: ASTM D2863 / ISO 4589
- Principle: Determines the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture that is required to sustain downward combustion of a vertically oriented specimen. [15] A higher LOI value indicates better flame retardancy.[16] Materials with an LOI >27% are often considered self-extinguishing.[15]
- Procedure:
 - Place a standard test specimen (typically a bar of 80-150 mm length, 10 mm width, 4 mm thickness) vertically in a glass chimney.
 - Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
 - Ignite the top of the specimen with a pilot flame.
 - Observe if the flame self-extinguishes within a specified time after ignition.
 - Systematically vary the oxygen concentration until the minimum level that sustains burning is found. This concentration is the LOI.

B. UL 94 Vertical Burn Test

- Standard: ANSI/UL 94

- Principle: A qualitative test that classifies the burning behavior of a material after exposure to a standardized flame.[15]
- Procedure:
 - A rectangular bar specimen is held vertically.
 - A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.
 - Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds. The afterflame time (t2) and afterglow time (t3) are recorded.
 - Observations on flaming drips that ignite a cotton patch placed below the specimen are also recorded.
- Classification:
 - V-0: Afterflame time <10s for each application; total afterflame <50s for 5 specimens; no flaming drips ignite cotton.
 - V-1: Afterflame time <30s for each application; total afterflame <250s for 5 specimens; no flaming drips ignite cotton.
 - V-2: Same as V-1, but flaming drips are allowed to ignite the cotton.
 - No Rating: Fails to meet V-2 criteria.

Performance Data Analysis

The following table presents typical performance data for formulations with and without calcium metaborate, illustrating its impact.

Formulation	Polymer Matrix	FR System (wt%)	LOI (%)	UL 94 Rating (3.2mm)	Key Observation
Control	PP	None	18	No Rating	Highly flammable, extensive dripping.
FR-1	PP	MDH (60%)	28	V-0	Good flame retardancy but high filler loading.
FR-2 (Synergy)	PP	MDH (50%) + Ca(BO ₂) ₂ (10%)	29.5	V-0	Maintained V-0 with lower total FR loading, indicating synergy.[8]
Control	Cotton Fabric	None	18	-	Ignites and burns readily.
FR-3	Cotton Fabric	Ca(BO ₂) ₂ (optimized loading)	29	-	LOI significantly increased, 75% reduction in peak heat release rate. [2][17]
Control	Epoxy/Glass Fiber	None	21.0	NR	-
FR-4	Epoxy/Glass Fiber	Ca(BO ₂) ₂ (5 vol%)	22.6	NR	Modest LOI increase, but failed UL-94 test.[7]

FR-5 (Synergy)	Epoxy/Glass Fiber	APP (4 vol%) + Ca(BO ₂) ₂ (1 vol%)	29.2	V-0	Strong synergistic effect achieving V-0 and high LOI. [7]
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Conclusion

Calcium metaborate is a versatile and effective halogen-free flame retardant and smoke suppressant. Its multi-modal mechanism, acting in both the condensed and gas phases, makes it a valuable component in modern flame retardant formulations. Its true strength is often realized when used as a synergist with other flame retardants like metal hydroxides and phosphorus-based compounds, allowing for optimized performance with potentially lower overall additive levels. The protocols and data presented here provide a solid foundation for researchers and formulators to begin exploring the application of calcium metaborate in developing safer and more effective fire-resistant materials.

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